2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Overview
Description
2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound with the molecular formula C26H14N2O4. It is known for its unique structure, which includes a fused ring system and phenyl groups attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of benzimidazole to introduce nitrogen atoms into the ring system, followed by further reactions to form the desired tetrone structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This can include the use of larger reactors, continuous flow systems, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenyl rings .
Scientific Research Applications
2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.
Medicine: There is interest in its potential therapeutic properties, including its use in drug development for targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism by which 2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone exerts its effects involves its interaction with specific molecular targets. For example, as a ligand, it can bind to metal ions and form coordination complexes, influencing various chemical and biological processes. The pathways involved may include electron transfer, fluorescence emission, and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Diaminobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Similar in structure but with amino groups instead of phenyl groups.
2,7-Bis(2,6-diisopropylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Contains diisopropylphenyl groups, leading to different chemical properties
Uniqueness
2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is unique due to its specific arrangement of phenyl groups and the fused ring system, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
6,13-diphenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKSZWVQQBWSEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172626 | |
Record name | 2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24259-89-0 | |
Record name | 2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24259-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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